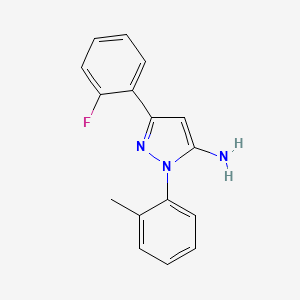![molecular formula C10H10N4 B14131821 [3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
[3,3'-Bipyridine]-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3’-Bipyridine]-2,6-diamine: is an organic compound that belongs to the bipyridine family Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,3’-Bipyridine]-2,6-diamine features amino groups at the 2 and 6 positions of the bipyridine scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-2,6-diamine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a halogenated pyridine reacts with an amine-substituted pyridine in the presence of a palladium catalyst and a base . Another approach is the Ullmann coupling, which involves the homocoupling of halogenated pyridines under copper catalysis .
Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-2,6-diamine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: [3,3’-Bipyridine]-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction reactions can convert bipyridinium salts back to the parent bipyridine compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Regenerated bipyridine.
Substitution: Various substituted bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry: [3,3’-Bipyridine]-2,6-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, bipyridine derivatives are investigated for their ability to interact with metal ions and proteins. They are used in studies related to enzyme inhibition and metal ion transport .
Medicine: The compound and its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes and as agents for metal chelation therapy .
Industry: In the industrial sector, [3,3’-Bipyridine]-2,6-diamine is used in the development of materials with specific electronic and optical properties. It is also explored for use in redox flow batteries and other energy storage devices .
Mécanisme D'action
The mechanism of action of [3,3’-Bipyridine]-2,6-diamine involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The compound can also participate in redox reactions, where it undergoes reversible oxidation and reduction processes .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Used in the synthesis of viologens, which are important in electrochromic devices and redox flow batteries.
2,3’-Bipyridine: Found in natural sources like tobacco seedlings and used in various chemical applications.
Uniqueness: [3,3’-Bipyridine]-2,6-diamine is unique due to the presence of amino groups at specific positions, which allows for additional functionalization and reactivity compared to other bipyridine derivatives. This makes it a versatile compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H10N4 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3-pyridin-3-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C10H10N4/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H,(H4,11,12,14) |
Clé InChI |
MXUNFLOSHOPFDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(N=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




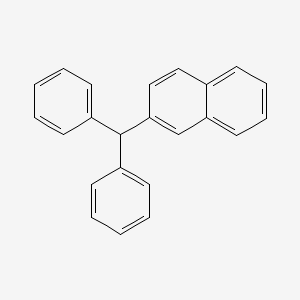
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)



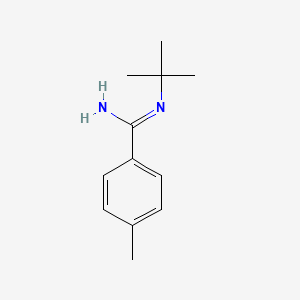
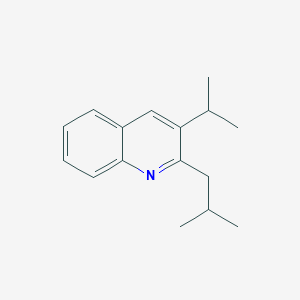
![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
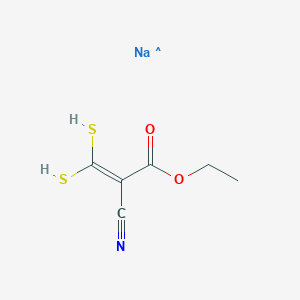
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
